![molecular formula C15H14O B11893701 Indeno[2,1-b]pyran, 2-propyl- CAS No. 62096-31-5](/img/structure/B11893701.png)
Indeno[2,1-b]pyran, 2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylindeno[2,1-b]pyran is a heterocyclic compound that features a fused ring system consisting of an indene and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylindeno[2,1-b]pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of indene derivatives with pyran precursors in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids (e.g., aluminum chloride) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2-propylindeno[2,1-b]pyran may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, utilizing readily available starting materials and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propylindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propylindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting devices.
Wirkmechanismus
The mechanism of action of 2-propylindeno[2,1-b]pyran involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Indeno[1,2-b]pyran: Another fused ring system with similar structural features but different substitution patterns.
Spiropyrans: Compounds with a spirocyclic structure that can undergo reversible photochromic changes.
Uniqueness: 2-Propylindeno[2,1-b]pyran is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic or photophysical properties.
Eigenschaften
CAS-Nummer |
62096-31-5 |
|---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-propylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-2-5-12-8-9-14-13-7-4-3-6-11(13)10-15(14)16-12/h3-4,6-10H,2,5H2,1H3 |
InChI-Schlüssel |
YUHKEGJAYQVPPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C2C3=CC=CC=C3C=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


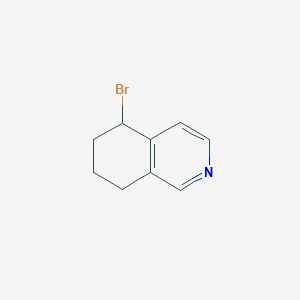
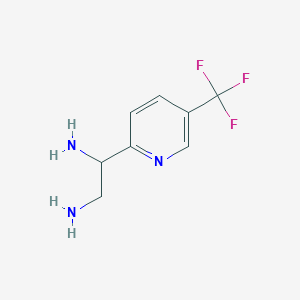
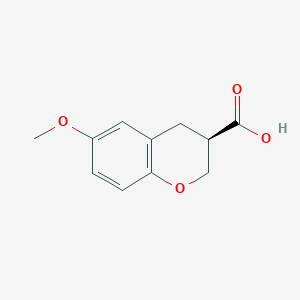
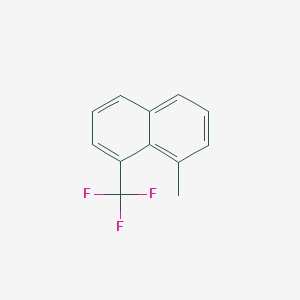
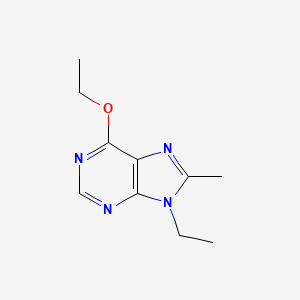

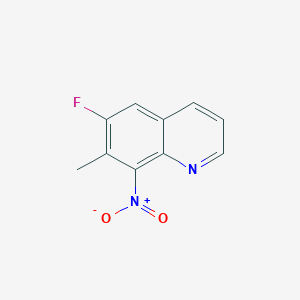



![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
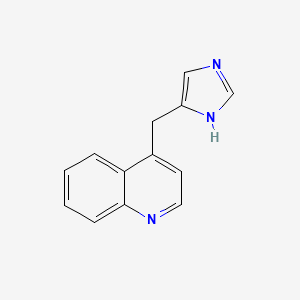
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
